molecular formula C10H8ClN3O B160596 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone CAS No. 1698-59-5

5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone

Cat. No. B160596
CAS RN: 1698-59-5
M. Wt: 221.64 g/mol
InChI Key: BDOCEPSNUBOONQ-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone, also known as Phenazine Methosulfate (PMS), is a chemical compound that is widely used in various scientific research applications. It is a redox-cycling agent that is commonly used as an electron carrier in biochemical assays. PMS is known to be a potent oxidizing agent that can generate reactive oxygen species, which makes it an important tool in studying oxidative stress and redox signaling pathways.

Mechanism of Action

The mechanism of action of PMS involves its ability to accept electrons from reduced substrates, such as NADH and succinate. This results in the formation of a PMS radical, which can transfer electrons to oxygen, generating superoxide and other reactive oxygen species. PMS is also known to activate the NADPH oxidase complex, which is involved in the production of reactive oxygen species in immune cells.
Biochemical and Physiological Effects:
PMS has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. PMS has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. PMS has also been shown to have anti-tumor effects, possibly through its ability to induce oxidative stress and activate apoptotic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using PMS in lab experiments include its ability to generate reactive oxygen species, which can be used to study oxidative stress and redox signaling pathways. PMS is also a potent oxidizing agent, which makes it useful in assays that measure enzyme activity. The limitations of using PMS include its potential toxicity to cells and its ability to generate reactive oxygen species, which can interfere with other assays.

Future Directions

There are several future directions for research involving PMS. One area of research is the development of new assays that use PMS to study redox signaling pathways and oxidative stress. Another area of research is the development of new drugs that target the NADPH oxidase complex, which is activated by PMS. Additionally, research is needed to better understand the mechanisms by which PMS induces oxidative stress and activates apoptotic pathways, which could lead to the development of new anti-cancer therapies.

Synthesis Methods

The synthesis of PMS involves the reaction of phenazine methosulfate chloride with ammonia. The reaction takes place in a solvent such as ethanol or water, and the product is obtained by filtration and drying. The purity of the product can be assessed using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Scientific Research Applications

PMS is widely used in scientific research applications, particularly in the fields of biochemistry and molecular biology. It is commonly used as an electron acceptor in assays that measure the activity of enzymes such as NADH dehydrogenase and succinate dehydrogenase. PMS is also used in assays that measure the production of reactive oxygen species, such as superoxide and hydrogen peroxide.

properties

IUPAC Name

5-amino-6-chloro-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-10-8(12)6-9(15)14(13-10)7-4-2-1-3-5-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOCEPSNUBOONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168756
Record name 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone

CAS RN

1698-59-5
Record name 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC19459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19459
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82GQC549JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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